molecular formula C17H27NO4 B3421565 nadolol CAS No. 220045-89-6

nadolol

Cat. No.: B3421565
CAS No.: 220045-89-6
M. Wt: 309.4 g/mol
InChI Key: VWPOSFSPZNDTMJ-UCWKZMIHSA-N
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Description

Nadolol is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is primarily used to manage hypertension, angina pectoris, and certain arrhythmias. This compound is also utilized off-label for the prevention of migraine headaches and complications associated with cirrhosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nadolol can be synthesized through a multi-step process involving the reaction of 2,3-dihydroxynaphthalene with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with tert-butylamine to produce this compound . The reaction conditions typically involve the use of solvents like ethanol and require controlled temperatures to ensure the desired stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed for the analysis and validation of the compound .

Chemical Reactions Analysis

Types of Reactions

Nadolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its quinone and dihydro forms, which have distinct pharmacological properties .

Scientific Research Applications

Nadolol has a wide range of scientific research applications:

Mechanism of Action

Nadolol exerts its effects by competitively blocking beta-1 and beta-2 adrenergic receptors. This inhibition reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate, myocardial contractility, and blood pressure. The molecular targets include the beta-adrenergic receptors in the heart and blood vessels, which are part of the cyclic AMP signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nadolol

This compound is unique due to its long half-life, allowing for once-daily dosing, which improves patient compliance. Unlike some other beta-blockers, this compound is excreted unchanged in the urine, reducing the risk of drug interactions and metabolic complications .

Properties

IUPAC Name

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
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Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L
Record name SID855594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nadolol
Source DrugBank
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Record name NADOLOL
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Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although nadolol is described as a non selective beta blocker, it does not interact with beta 3 adrenal receptors. Antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signalling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction. Antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance and reducing the risk of severe hypotension. The increase in peripheral vascular resistance may contribute to the decrease in insulin sensitivity associated with nadolol use. Antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle inhibits glycogenolysis, in the lungs prevents bronchodilation, and in the pancrease inhibits insulin release., Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle., In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure., Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation., It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions.
Record name Nadolol
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Color/Form

White to off-white, crystalline powder

CAS No.

220045-89-6, 42200-33-9
Record name Nadolol [USAN:INN:JAN:WHO-DD]
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Record name Nadolol
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Record name NADOLOL
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Record name NADOLOL
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Record name Nadolol
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Melting Point

124-130, 124-136 °C, 124 - 136 °C
Record name Nadolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01203
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Record name NADOLOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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